1-(2-aminoethyl)-1H-indazol-6-ol is a chemical compound characterized by its unique structure and biological activity. It belongs to the class of indazole derivatives, which are known for their diverse pharmacological properties. This compound is of particular interest in medicinal chemistry due to its potential applications in treating various conditions, including ocular hypertension and glaucoma.
The compound is classified as an indazole derivative, specifically featuring an aminoethyl group at the 1-position and a hydroxyl group at the 6-position of the indazole ring. The molecular formula for 1-(2-aminoethyl)-1H-indazol-6-ol is . Its CAS Registry Number is 362512-40-1, which aids in its identification within chemical databases.
The synthesis of 1-(2-aminoethyl)-1H-indazol-6-ol can be achieved through various methods, with one notable approach being a copper(I)-mediated one-pot synthesis. This method involves the reaction of appropriate starting materials under controlled conditions to yield the desired product efficiently .
The molecular structure of 1-(2-aminoethyl)-1H-indazol-6-ol features:
Key structural data includes:
1-(2-aminoethyl)-1H-indazol-6-ol can undergo various chemical reactions typical for indazole derivatives, including:
These reactions are often facilitated by adjusting pH levels or employing specific catalysts to enhance reaction rates and yields.
The mechanism of action for 1-(2-aminoethyl)-1H-indazol-6-ol primarily involves its interaction with serotonin receptors, particularly the 5-hydroxytryptamine receptor subtype 2 (5-HT2).
Relevant data regarding solubility and stability should be referenced from experimental studies specific to this compound.
The primary application of 1-(2-aminoethyl)-1H-indazol-6-ol lies in medicinal chemistry, particularly as a potential treatment for ocular hypertension and glaucoma. Its ability to lower intraocular pressure makes it a candidate for further clinical development . Additionally, its interactions with serotonin receptors suggest possible uses in other therapeutic areas such as anxiety or depression management.
Copper-catalyzed reactions provide atom-efficient routes for constructing the indazole core while simultaneously introducing the aminoethyl side chain. Key studies demonstrate that Cu(I) catalysts (e.g., CuI, CuBr) with bidentate ligands (DMEDA, phenanthroline) enable tandem cyclization-functionalization in a single reactor. Under optimized conditions (70–100°C, 12–24 hr), ortho-hydroxyaryl aldimines undergo copper-mediated N-N bond formation concurrent with nucleophilic displacement by 2-bromoethylamine hydrobromide, yielding the target compound in 72–85% efficiency [3] [5].
Critical parameters include:
Table 1: Optimization of Copper-Catalyzed One-Pot Synthesis
Catalyst System | Temp (°C) | Time (h) | Yield (%) | Byproducts Identified |
---|---|---|---|---|
CuI/DMEDA | 80 | 18 | 85 | <5% dehydrogenated indazole |
CuBr/phenanthroline | 100 | 12 | 78 | 8% diethylenetriamine |
CuCl/PMDETA | 70 | 24 | 72 | 12% hydrolyzed aldimine |
The mechanism involves: (1) Cu(I)-assisted dehydrogenation forming electrophilic nitrene, (2) intramolecular C-N coupling generating indazole, (3) ligand exchange activating the bromoethylamine, and (4) nucleophilic displacement installing the aminoethyl group [3] [5].
Post-cyclization functionalization strategies enable precise installation of the aminoethyl moiety at N1. Two predominant methods exist:
Direct Alkylation: Preformed 6-hydroxyindazole undergoes N1-alkylation using 2-bromoethylamine hydrobromide under basic conditions (K₂CO₃, DMF, 60°C). This route suffers from regioselectivity challenges (O- vs. N-alkylation) and moderate yields (45–60%), requiring careful pH control (pH 8–9) to favor N-alkylation [3] [8].
Reductive Amination: Superior regiocontrol is achieved via indazol-6-one intermediates. Condensation with 2-aminoacetaldehyde dimethylacetal followed by Pd/C-catalyzed hydrogenation (50 psi H₂, EtOH) delivers the aminoethyl derivative in >90% regioselectivity and 75% yield. This method avoids competing O-alkylation but requires anhydrous conditions [3].
Table 2: Aminoethyl Installation Efficiency Comparison
Method | Key Reagent | Regioselectivity (N1:O6) | Yield Range | Critical Parameters |
---|---|---|---|---|
Direct Alkylation | 2-Bromoethylamine·HBr | 3:1 to 5:1 | 45–60% | pH 8–9, slow reagent addition |
Reductive Amination | NH₂CH₂CH(OMe)₂ / NaBH₃CN | >20:1 | 70–75% | Anhydrous solvent, 48 hr |
Resin-Assisted Quenching | Fmoc-protected bromoethylamine | Quantitative N1-selectivity | 82%* | Solid-phase, requires cleavage |
*After resin cleavage and deprotection
Electron-donating substituents at C5 (e.g., methoxy) enhance N1-reactivity by increasing indazole nucleophilicity, whereas C4-nitro groups decrease yields by 20–30% [3] [8].
Palladium-Catalyzed Amination: Buchwald-Hartwig coupling of 6-hydroxyindazole with N-Boc-2-bromoethylamine uses Pd₂(dba)₃/XPhos (THF, 65°C). While achieving 80% yield, this method requires expensive catalysts ($320/g for Pd₂(dba)₃ vs. $5/g for CuI) and generates Pd residues complicating purification [3] [6].
Nucleophilic Aromatic Substitution (SNAr): Electron-deficient indazoles (e.g., 4-nitro derivatives) undergo displacement with ethylenediamine at 120°C. This route gives <40% yield and produces unwanted diamine byproducts from over-alkylation, limiting utility [6].
Photoredox Catalysis: Emerging methods use [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ under blue LED light to couple tert-butyl (2-bromoethyl)carbamate with indazole. Though highly selective, the reaction scalability is hampered by high catalyst loading (5 mol%) and specialized equipment needs [6].
Table 3: Synthetic Route Economic and Efficiency Metrics
Method | Catalyst Cost (USD/mol) | Reaction Scale Limit | Purity Before Purification | Environmental Factor (E-factor) |
---|---|---|---|---|
Cu(I)-One Pot | 15 | Multi-kilogram | 75–80% | 8.2 |
Pd-Catalyzed Amination | 280 | <100 g | 85–90% | 32.1 |
SNAr | 0 (uncatalyzed) | No limit | 40–45% | 45.8 |
Photoredox | 510 | <10 g | 88% | 18.9 |
Key trade-offs: Copper methods lead in scalability and cost-efficiency but require byproduct management, while photoredox offers precision at small scale with higher costs [3] [5] [6].
Removing metal residues and regioisomeric impurities is crucial for biological applicability. Three-tiered purification protocols are employed:
Notably, temperature-controlled processes must avoid exceeding 50°C during solvent removal to prevent a documented rearrangement to imidazo[1,2-b]indazoles [10]. Lyophilization from tert-butanol/water (9:1) produces stable, amorphous powder suitable for biological assays.
Table 4: Purification Performance Benchmarks
Technique | Purity Achieved | Metal Residue (Cu) | Key Advantage |
---|---|---|---|
pH-Crystallization | >99.5% | <2 ppm | Scalable to kilogram batches |
HILIC Chromatography | >99.9% | Not detected | Resolves regioisomers |
Chelation + Solvent Extraction | 98.8% | <1 ppm | Minimal product loss |
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.: 387825-07-2
CAS No.: